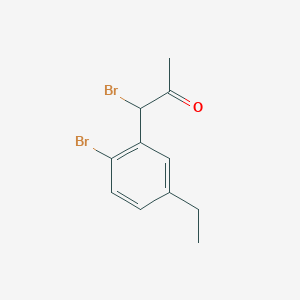

1-Bromo-1-(2-bromo-5-ethylphenyl)propan-2-one

Beschreibung

1-Bromo-1-(2-bromo-5-ethylphenyl)propan-2-one is a brominated aromatic ketone characterized by two bromine substituents: one on the carbonyl carbon of the propan-2-one moiety and another on the 2-position of a 5-ethyl-substituted phenyl ring. This compound belongs to a class of halogenated ketones with applications in organic synthesis, particularly as intermediates in the preparation of pharmaceuticals, agrochemicals, and ligands for catalysis. Its molecular formula is C${11}$H${11}$Br$_2$O (calculated based on structural analogs), with a molecular weight of approximately 318.02 g/mol.

The synthesis of such compounds typically involves bromination reactions. For example, analogous brominated propanones, such as 2-bromo-1-(5-bromo-2,4-dihydroxyphenyl)ethanone, are synthesized using cupric bromide in chloroform-ethyl acetate mixtures .

Eigenschaften

Molekularformel |

C11H12Br2O |

|---|---|

Molekulargewicht |

320.02 g/mol |

IUPAC-Name |

1-bromo-1-(2-bromo-5-ethylphenyl)propan-2-one |

InChI |

InChI=1S/C11H12Br2O/c1-3-8-4-5-10(12)9(6-8)11(13)7(2)14/h4-6,11H,3H2,1-2H3 |

InChI-Schlüssel |

MVISXLPCENMGGV-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=C(C=C1)Br)C(C(=O)C)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Bromo-1-(2-bromo-5-ethylphenyl)propan-2-one can be synthesized through the bromination of 1-(2-bromo-5-ethylphenyl)propan-2-one. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of 1-Bromo-1-(2-bromo-5-ethylphenyl)propan-2-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-1-(2-bromo-5-ethylphenyl)propan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in aqueous or alcoholic solvents.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of hydroxyl or amino derivatives.

Reduction: Formation of the corresponding alcohol.

Oxidation: Formation of carboxylic acids.

Wissenschaftliche Forschungsanwendungen

1-Bromo-1-(2-bromo-5-ethylphenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various brominated compounds.

Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated substrates. It is used to investigate the mechanisms of halogenase enzymes.

Wirkmechanismus

The mechanism of action of 1-Bromo-1-(2-bromo-5-ethylphenyl)propan-2-one involves its interaction with molecular targets through its bromine atoms and carbonyl group. The bromine atoms can participate in electrophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition reactions. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Bromine at the ketone’s α-position (as in the target compound) increases electrophilicity, favoring reactions such as nucleophilic acyl substitutions or eliminations.

Synthesis Methods: Brominated phenylpropanones are often synthesized via electrophilic aromatic bromination or ketone bromination. For example, 2-bromo-1-(5-bromo-2,4-dihydroxyphenyl)ethanone is prepared using cupric bromide , while bromoacetone derivatives may involve direct bromine addition to enones .

Physicochemical Properties

- Melting Points: Brominated ketones like 2-bromo-1-(5-bromo-2,4-dihydroxyphenyl)ethanone are typically solids at room temperature, with melting points influenced by hydrogen bonding (e.g., phenolic OH groups lower melting points) .

- Solubility: The ethyl group in the target compound may improve solubility in nonpolar solvents compared to hydroxyl- or halogen-substituted analogs.

Regulatory Considerations

Brominated compounds like 3-bromo-2-(bromomethyl)-1-propanol are under scrutiny for environmental persistence and toxicity . While the target compound lacks specific regulatory data, its structural similarity to regulated substances highlights the need for thorough safety assessments.

Biologische Aktivität

1-Bromo-1-(2-bromo-5-ethylphenyl)propan-2-one, with the molecular formula CHBrO and a molecular weight of approximately 320.02 g/mol, is an organic compound notable for its bromine substituents and ketone functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

- CAS Number : 1803744-05-9

- Molecular Formula : CHBrO

- Molecular Weight : 320.02 g/mol

The biological activity of 1-Bromo-1-(2-bromo-5-ethylphenyl)propan-2-one is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. The presence of bromine atoms enhances its reactivity, allowing it to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. This interaction can lead to enzyme inhibition or activation, depending on the specific context of use .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to 1-Bromo-1-(2-bromo-5-ethylphenyl)propan-2-one. For instance, derivatives with similar structural features have shown significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

The compound's structure suggests potential anticancer activity due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Research indicates that compounds with brominated phenyl groups can exhibit cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Enzyme Inhibition

1-Bromo-1-(2-bromo-5-ethylphenyl)propan-2-one has been studied for its inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR), both crucial enzymes in bacterial growth and proliferation. IC values for these interactions were reported between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

Study 1: Antimicrobial Evaluation

In a comparative study, derivatives of similar compounds were tested for their antimicrobial efficacy. The results indicated that certain derivatives significantly inhibited biofilm formation more effectively than standard antibiotics like Ciprofloxacin, showcasing a promising avenue for developing new antimicrobial agents.

Study 2: Enzyme Interaction Analysis

A detailed analysis of enzyme interactions revealed that the compound could serve as a lead structure for developing inhibitors targeting bacterial enzymes, which are essential for treating resistant strains of bacteria .

Data Summary

| Activity Type | Target | IC50/MIC Values | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC: 0.22 - 0.25 μg/mL | Significant biofilm inhibition |

| Enzyme Inhibition | DNA gyrase | IC50: 12.27 - 31.64 μM | Potential lead for antibiotic development |

| Enzyme Inhibition | Dihydrofolate reductase | IC50: 0.52 - 2.67 μM | Critical role in bacterial metabolism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.